molecular formula C24H27BrN4OS B3018391 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1224008-82-5

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B3018391
CAS No.: 1224008-82-5
M. Wt: 499.47
InChI Key: PPKSXHNFKAASIM-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Relevance

Compounds with similar structures have been studied extensively for their pharmacological properties. For example, triazaspirodecanone derivatives have been investigated for their affinity towards the ORL1 (orphanin FQ/nociceptin) receptor, exhibiting high affinity and moderate to good selectivity, behaving as full agonists in biochemical assays (Röver et al., 2000). These findings suggest potential therapeutic applications in targeting nociception and various neurological disorders.

Antimicrobial and Antifungal Activities

The synthesis and investigation of new triazole derivatives, including those with structural motifs related to the requested compound, have demonstrated significant antimicrobial activities. One study found that certain triazole derivatives exhibit potent antimicrobial effects against various Candida species and pathogenic bacteria (Altıntop et al., 2011). These findings open up possibilities for the development of new antimicrobial agents to combat resistant microbial strains.

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed, synthesized, and evaluated for their antiviral activity, showing strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). These results highlight the potential of such compounds in the development of new antiviral therapies.

Anticancer Activity

Research into 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116, has revealed moderate to high inhibition activities. This suggests that compounds with similar structures could serve as leads for the development of new anticancer drugs (Flefel et al., 2017).

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-8-10-19(25)11-9-18)23(28-24)31-16-21(30)26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSXHNFKAASIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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